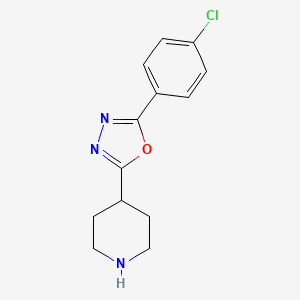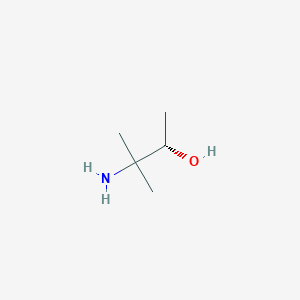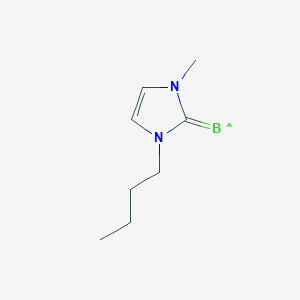
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom bonded to a trihydroboron group and an imidazolylidene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron typically involves the reaction of 1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene with a boron-containing reagent under controlled conditions. One common method is the reaction of the imidazolylidene precursor with borane (BH3) in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as crystallization or chromatography, are employed to remove any impurities.
化学反応の分析
Types of Reactions
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydride species.
Substitution: The imidazolylidene moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base, such as triethylamine (Et3N).
Major Products
Oxidation: Boron-oxygen compounds, such as boronic acids or boronates.
Reduction: Boron-hydride species, such as diborane (B2H6).
Substitution: Substituted imidazolylidene derivatives.
科学的研究の応用
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic transformations, such as hydroboration and hydrogenation reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of advanced materials, such as boron-containing polymers and ceramics.
作用機序
The mechanism of action of (T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron involves its interaction with molecular targets through the boron atom. The boron atom can form coordinate bonds with electron-rich species, such as nucleophiles, leading to the formation of stable complexes. These interactions can modulate various biochemical pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron: Unique due to its specific imidazolylidene and trihydroboron structure.
Borane-diphenylphosphine complex: Similar boron-containing compound with different ligands.
Triiodothyronine (T3): Contains iodine atoms and is involved in thyroid hormone regulation.
特性
分子式 |
C8H14BN2 |
|---|---|
分子量 |
149.02 g/mol |
InChI |
InChI=1S/C8H14BN2/c1-3-4-5-11-7-6-10(2)8(11)9/h6-7H,3-5H2,1-2H3 |
InChIキー |
CVSPOMCJVLCBNN-UHFFFAOYSA-N |
正規SMILES |
[B]=C1N(C=CN1CCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



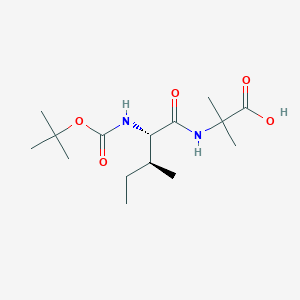

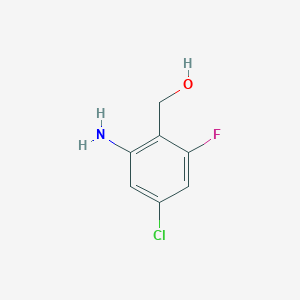
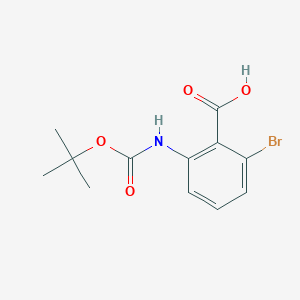
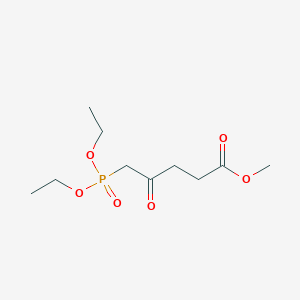
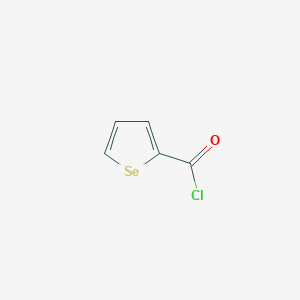
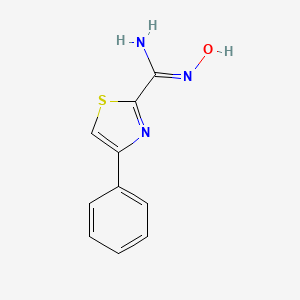
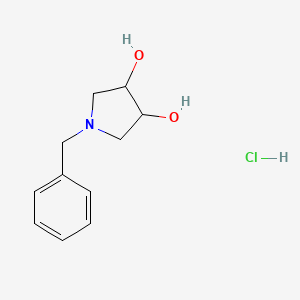
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)
